molecular formula C14H16N2S2 B1613131 6,6'-Disulfanediylbis(3-methylaniline) CAS No. 22261-57-0

6,6'-Disulfanediylbis(3-methylaniline)

Cat. No.: B1613131
CAS No.: 22261-57-0
M. Wt: 276.4 g/mol
InChI Key: WLVKUHMLYPMLJY-UHFFFAOYSA-N
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Description

Significance of Diaryl Disulfides in Modern Organic Synthesis and Materials Science

Diaryl disulfides are a class of organosulfur compounds that have garnered considerable attention due to the unique properties conferred by the disulfide bond. This bond is not merely a linker; it is a dynamic functional group capable of undergoing reversible cleavage under specific chemical or electrochemical conditions. This reactivity is central to their utility in a variety of applications.

In organic synthesis , diaryl disulfides serve as versatile reagents and building blocks. They are key precursors for the formation of aryl thiols and unsymmetrical diaryl sulfides, which are important motifs in many biologically active molecules and functional materials. acs.org The development of new synthetic methodologies for creating diaryl disulfides, such as visible light-mediated coupling reactions, highlights their ongoing importance in synthetic chemistry. beilstein-journals.org

In materials science , the disulfide bond is a cornerstone for the development of "smart" or responsive materials. The ability of the S-S bond to cleave and reform allows for the design of self-healing polymers. For instance, aminophenyl disulfides have been employed as crosslinking agents in poly(urea-urethane) elastomers and as hardeners in epoxy networks, imparting them with the ability to be repaired, reprocessed, and recycled. nih.gov This dynamic covalent chemistry is crucial for creating more sustainable and durable materials for applications ranging from coatings and adhesives to advanced composites. nih.gov

Overview of Substituted Aromatic Disulfides and their Structural Diversity

The properties and functions of aromatic disulfides can be finely tuned through the introduction of various substituents on the aryl rings. This structural diversity allows for the creation of a vast library of compounds with tailored electronic, optical, and reactive characteristics.

The structural diversity also extends to the synthesis of unsymmetrical disulfides, where two different aryl groups are connected by the disulfide bridge. These compounds are of particular interest in medicinal chemistry and drug development, as they allow for the combination of different pharmacophores in a single molecule. nih.gov

Academic Research Trajectory and Importance of 6,6'-Disulfanediylbis(3-methylaniline)

While specific academic studies focusing exclusively on 6,6'-Disulfanediylbis(3-methylaniline) are limited in the public domain, its importance and potential research trajectory can be inferred from studies on structurally analogous compounds. The presence of both amino and methyl substituents on the aromatic rings suggests that this compound would be of interest in the field of polymer chemistry.

Research into the synthesis of novel aniline (B41778) derivatives containing disulfide bonds for copolymerization with aniline highlights the quest for new materials for applications such as cathode materials in secondary polymer batteries. acs.orgelsevierpure.com The disulfide group provides redox activity, while the polyaniline backbone offers electrical conductivity. acs.org The substitution pattern on the aniline ring, as seen in 6,6'-Disulfanediylbis(3-methylaniline), could influence the solubility, processability, and electrochemical properties of such polymers.

A significant area of research where 6,6'-Disulfanediylbis(3-methylaniline) could be relevant is in the development of poly[N,N-(phenylamino)disulfides]. A study on the polymerization of various substituted anilines with sulfur monochloride demonstrated the creation of polymers with a backbone consisting entirely of nitrogen and sulfur atoms [-N(R)SS-]. nih.govuiowa.edu These polymers exhibited a range of colors depending on the substituents on the aromatic ring, suggesting their potential as polymeric auxochromes. Given that 3-methylaniline is a commercially available starting material, 6,6'-Disulfanediylbis(3-methylaniline) could be a key intermediate or a target molecule in the expansion of this class of colored, sulfur-rich polymers.

The table below summarizes the key properties of 6,6'-Disulfanediylbis(3-methylaniline) based on available data.

PropertyValue
CAS Number 22261-57-0
Molecular Formula C14H16N2S2
Molecular Weight 276.42 g/mol
Canonical SMILES CC1=CC(N)=C(C=C1)SSC1=CC=C(C)C=C1N
InChI Key WLVKUHMLYPMLJY-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c1-9-3-5-13(11(15)7-9)17-18-14-6-4-10(2)8-12(14)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVKUHMLYPMLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625151
Record name 2,2'-Disulfanediylbis(5-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22261-57-0
Record name 2,2'-Disulfanediylbis(5-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 6,6 Disulfanediylbis 3 Methylaniline

Disulfide Bond Cleavage and Exchange Reactions

The cleavage of the sulfur-sulfur bond is a central feature of disulfide chemistry. This process can be reversible, as in thiol-disulfide exchange, or irreversible, as in complete reduction or oxidation. The mechanisms for these transformations in aromatic systems like 6,6'-Disulfanediylbis(3-methylaniline) are influenced by the electronic nature of the aromatic substituents.

Thiol-Disulfide Exchange Mechanisms in Aromatic Systems

Thiol-disulfide exchange is a fundamental reaction wherein a thiol reacts with a disulfide, creating a new disulfide bond. nih.gov This process is crucial in biochemistry for the formation and rearrangement of disulfide bonds in proteins and is a versatile reaction in synthetic chemistry. wikipedia.org The general reaction is represented as: R-S-S-R + R'-SH ⇌ R-S-S-R' + R-SH

The reaction can proceed through distinct nucleophilic or radical-mediated pathways.

The most common mechanism for thiol-disulfide exchange proceeds via a bimolecular nucleophilic substitution (SN2) reaction. nih.govnih.gov This pathway is initiated by the attack of a nucleophilic thiolate anion (R'S⁻) on one of the sulfur atoms of the disulfide bond. wikipedia.org The reaction proceeds through a linear, trigonal bipyramidal transition state where the attacking and leaving sulfur atoms are aligned. nih.gov

The rate of this reaction is highly dependent on the concentration of the thiolate anion, and therefore on the pH of the medium; it is generally inhibited at low pH where the protonated thiol form is favored. wikipedia.org The reactivity is governed by several factors, including the pKa of the attacking thiol and the stability of the leaving group. nih.gov For aromatic disulfides, the electronic properties of the substituents on the aromatic ring play a key role. In 6,6'-Disulfanediylbis(3-methylaniline), the presence of the electron-donating amino (–NH₂) and methyl (–CH₃) groups increases the electron density on the aromatic ring and the sulfur atoms. This increased electron density would be expected to make the sulfur atoms less electrophilic, potentially slowing the rate of nucleophilic attack compared to unsubstituted or electron-deficient aromatic disulfides. Conversely, these electron-donating groups would lower the pKa of the corresponding thiol, 2-amino-5-methylthiophenol, favoring the formation of the highly reactive thiolate anion required for the exchange. nih.gov

Disulfide exchange can also occur through radical mechanisms, often initiated by heat or light. This pathway involves the homolytic cleavage of the disulfide bond to generate two thiyl radicals (RS•). These highly reactive species can then participate in a series of propagation steps. A thiyl radical can attack another disulfide molecule to induce an exchange, or two thiyl radicals can combine to form a disulfide bond. nih.gov

The generation of thiyl radicals is frequently achieved through photolysis. Aromatic disulfides can absorb UV light, leading to the homolytic cleavage of the comparatively weak S–S bond (bond energy ~60-70 kcal/mol). This process creates a pair of thiyl radicals that can initiate exchange reactions or other radical-mediated transformations. While many simple aromatic disulfides require UV irradiation for cleavage, the presence of chromophoric groups can sometimes enable cleavage with visible light, potentially with the aid of a photocatalyst. The amino and methyl-substituted aromatic rings in 6,6'-Disulfanediylbis(3-methylaniline) would influence its absorption spectrum, determining the specific light conditions required for photoinduced radical generation.

Radical-Mediated Pathways

Reductive Cleavage of the Disulfide Linkage

The disulfide bond can be readily cleaved by a variety of reducing agents to yield two thiol molecules. This is a fundamental reaction for disulfides. Common laboratory reagents for this transformation include thiols like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), which function via thiol-disulfide exchange mechanisms. youtube.com

Aromatic disulfides bearing amino groups ortho to the disulfide linkage, such as bis(2-aminophenyl) disulfide—a close structural analog of 6,6'-Disulfanediylbis(3-methylaniline)—can undergo reductive cleavage as a key step in cyclization reactions. nih.govrsc.org A notable example is the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfides with carbon dioxide in the presence of ammonia (B1221849) borane (B79455) (BH₃NH₃) to form benzothiazole (B30560) derivatives. nih.govrsc.org In this reaction, BH₃NH₃ serves as the crucial reducing agent that cleaves the S–S bond to generate an intermediate 2-aminothiophenol-borane complex. nih.govresearchgate.net This intermediate then reacts with CO₂ to construct the final heterocyclic product. It is highly probable that 6,6'-Disulfanediylbis(3-methylaniline) would undergo a similar reaction to yield 6-methylbenzothiazole.

The cleavage of the S–S bond is a critical step and can be accomplished through various methods, as summarized in the table below.

Interactive Table: Methods for S-S Bond Cleavage in Aromatic Disulfides
MethodReagent/ConditionMechanism TypeReference(s)
Reduction BH₃NH₃, NaBH₄Nucleophilic/Hydride Attack nih.gov, rsc.org
Thiol-Disulfide Exchange Thiols (e.g., DTT, GSH)Nucleophilic (SN2) rsc.org, wikipedia.org
Nucleophilic Reagents Phosphines, CyanideNucleophilic Attack rsc.org
Radical Initiators AIBN, Heat, LightRadical rsc.org
Metal Catalysts Transition MetalsCatalytic Cycle rsc.org

Oxidative Transformations of the Disulfide Bridge

The sulfur atoms in a disulfide bond exist in a low oxidation state (-1) and can be oxidized. The oxidation of disulfides typically proceeds in a stepwise manner. Mild oxidation can yield a thiosulfinate (RS(O)SR), which can be further oxidized to a thiosulfonate (RS(O)₂SR). More aggressive oxidation can lead to the cleavage of both the S–S and C–S bonds, ultimately forming sulfonic acids (RSO₃H).

In the case of 6,6'-Disulfanediylbis(3-methylaniline), the presence of the aniline (B41778) moiety introduces additional complexity. The amino group itself is susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and azo compounds, often through complex reaction pathways. oup.com The oxidation of aromatic amines can be influenced by the electronic nature of other ring substituents. oup.comrsc.org Therefore, the oxidative transformation of 6,6'-Disulfanediylbis(3-methylaniline) could involve reactions at the disulfide bridge, the amino groups, or both, depending on the specific oxidant and reaction conditions used. Detailed studies on the specific oxidative pathways for this compound are not prominent in the surveyed literature, but the reactivity would be a composite of known transformations for aromatic disulfides and anilines.

The reactivity of 6,6'-Disulfanediylbis(3-methylaniline) is dictated by the electronic and steric properties of the amine and methyl substituents on the aromatic rings and the disulfide linkage itself.

Reactivity of Aromatic Substituents (Amine and Methyl Groups)

The amine (-NH₂) and methyl (-CH₃) groups are key to the compound's reactivity in electrophilic aromatic substitution (SEAr) reactions. These substituents influence both the rate of reaction and the regioselectivity of the substitution. numberanalytics.comlumenlearning.com

Substituents on a benzene (B151609) ring can significantly alter its reactivity towards electrophiles by either donating or withdrawing electron density. numberanalytics.comlibretexts.org Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive than benzene. lumenlearning.comtotal-synthesis.com Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity. lumenlearning.com

Both the amino (-NH₂) and methyl (-CH₃) groups are classified as activating substituents. libretexts.org

Amino Group (-NH₂): This is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, greatly increasing the ring's electron density. libretexts.orglibretexts.org This makes the ring highly susceptible to attack by electrophiles, increasing the reaction rate significantly compared to benzene. lumenlearning.comlibretexts.org The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wikipedia.orglibretexts.org This is because the resonance structures that arise from attack at these positions are particularly stable, as the positive charge can be delocalized onto the nitrogen atom. wikipedia.org

Methyl Group (-CH₃): As an alkyl group, the methyl group is a weak activating group. libretexts.org It donates electron density primarily through an inductive effect and hyperconjugation. Like the amino group, the methyl group is also an ortho, para-director. libretexts.org

In 6,6'-Disulfanediylbis(3-methylaniline), each aromatic ring has a strongly activating amino group, a weakly activating methyl group, and the disulfide substituent. The directing effects of the amino and methyl groups are cooperative, both favoring substitution at positions 2 and 4 (numbering C1 as the carbon attached to the amino group). The powerful directing effect of the amino group is dominant. Attack is therefore predicted to occur primarily at the positions ortho and para to the amino group. The para position (position 4) and one ortho position (position 2) are available, while the other ortho position (position 6) is blocked by the disulfide bridge. Steric hindrance from the adjacent disulfide bridge and methyl group may influence the ratio of ortho to para substitution, often favoring the less hindered para position.

However, the high reactivity conferred by the amino group can be a disadvantage, sometimes leading to polysubstitution, where multiple electrophiles add to the same ring. libretexts.org

Amine-Centered Reactions (e.g., derivatization, functionalization)

The primary amine groups are reactive centers and can undergo various functionalization reactions. These reactions are crucial for modifying the compound's properties or for using it as an intermediate in multi-step syntheses.

Amide Formation: A common strategy to control the high reactivity of arylamines is to convert them into amides. libretexts.org Reaction of 6,6'-Disulfanediylbis(3-methylaniline) with acetic anhydride (B1165640) would yield the corresponding di-acetylated amide. The resulting amido group is still an ortho, para-director but is significantly less activating than the free amino group because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This moderation prevents polysubstitution during electrophilic aromatic substitution and circumvents issues with Friedel-Crafts reactions, which are typically unsuccessful with free amines due to the formation of an unreactive complex with the Lewis acid catalyst. libretexts.org

Diazotization: Primary arylamines react with nitrous acid (HNO₂) to form stable arenediazonium salts (Ar-N₂⁺). libretexts.org This diazotization reaction could be applied to 6,6'-Disulfanediylbis(3-methylaniline) to produce a bis-diazonium salt. The diazonio group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions. libretexts.org This provides a versatile pathway to a broad range of derivatives where the amino groups are replaced by halogens, cyano groups, or hydroxyl groups, among others.

Influence of Substituents on Disulfide Reactivity and Stability

The substituents on the aromatic rings also exert a significant influence on the properties of the disulfide bond.

The stability and reactivity of a disulfide bond are affected by both steric and electronic factors. nih.govresearchgate.net

Electronic Effects: The electronic nature of the aromatic substituents modulates the reactivity of the disulfide bond. researchgate.netnih.gov Electron-donating groups, like the amino and methyl groups in this compound, increase the electron density of the entire molecule, including the sulfur atoms. This makes the compound an "electron-rich" aromatic disulfide. tue.nl This increased electron density can affect the bond's susceptibility to oxidation and its ability to participate in charge-transfer complexes. researchgate.nettue.nl

Table 1: Influence of Substituents on the Reactivity of 6,6'-Disulfanediylbis(3-methylaniline)
SubstituentTypeEffect on Aromatic RingDirecting InfluenceEffect on Disulfide Bond
Amine (-NH₂)Strongly ActivatingIncreases reactivity towards electrophiles. lumenlearning.comOrtho, Para libretexts.orgContributes to electron-rich nature. tue.nl
Methyl (-CH₃)Weakly ActivatingIncreases reactivity towards electrophiles. libretexts.orgOrtho, Para libretexts.orgContributes to electron-rich nature and steric environment. nih.gov

Catalytic Activity and Role in Organic Transformations

Aromatic disulfides, particularly electron-rich ones, can function as versatile catalysts in various organic photoreactions. tue.nlnih.govresearchgate.net The catalytic cycle is typically initiated by the homolytic cleavage of the sulfur-sulfur bond.

Disulfide-Catalyzed Photoreactions

Under photoirradiation, organic disulfides can cleave to form two thiyl radicals (RS•). nih.govresearchgate.net These highly reactive radical species can initiate and propagate a range of chemical transformations, making disulfides effective photocatalysts. nih.govresearchgate.net

The general mechanism involves:

Initiation: The disulfide bond undergoes homolysis upon exposure to light (often UV, but visible light for electron-rich systems) to generate two thiyl radicals. tue.nlnih.govbeilstein-journals.org

Propagation: The thiyl radical adds to an unsaturated molecule (like an alkene or alkyne) or abstracts an atom to create a new radical intermediate. nih.govbeilstein-journals.org This intermediate then undergoes further reaction (e.g., cyclization, addition, isomerization) to form the product and regenerate the thiyl radical, which continues the catalytic cycle. beilstein-journals.org

Electron-rich aromatic disulfides, such as 6,6'-Disulfanediylbis(3-methylaniline), are especially noteworthy. They can form charge-transfer complexes with substrates, which facilitates the cleavage of the S-S bond using lower-energy visible light. tue.nl This has been demonstrated in the aerobic oxidative cleavage of C=C bonds, where bis(4-methoxyphenyl) disulfide served as an effective photocatalyst under visible light irradiation. tue.nl The electron-donating amine and methyl groups on 6,6'-Disulfanediylbis(3-methylaniline) suggest it could be a potent candidate for similar visible-light-mediated photoreactions. tue.nl

Hydrogen Atom Transfer (HAT) Catalysis Mediated by Disulfides

Thiyl radicals generated from disulfides are also excellent catalysts for reactions proceeding via a Hydrogen Atom Transfer (HAT) mechanism. nih.govresearchgate.net HAT is a fundamental process where a hydrogen atom (a proton and an electron) is transferred in a single step. mdpi.comacs.orgnih.gov

In disulfide-mediated HAT catalysis, the photochemically generated thiyl radical (ArS•) acts as the HAT agent. nih.gov

The thiyl radical abstracts a hydrogen atom from a substrate (R-H), particularly from weak C-H bonds such as those adjacent to heteroatoms or in benzylic positions. mdpi.com

This step generates a thiol (ArS-H) and a substrate radical (R•). mdpi.com

The substrate radical (R•) can then engage in various bond-forming reactions. acs.orgacs.org

The thiol can participate in subsequent steps to regenerate the disulfide catalyst, often through oxidation, completing the catalytic cycle. beilstein-journals.orgmdpi.com

The excellent electron transfer and radical properties of thiyl radicals make them powerful HAT catalysts within photoredox systems. nih.govresearchgate.net They can be used as co-catalysts to regenerate the primary photocatalyst or to directly activate substrates, enabling a wide array of C-H functionalization reactions. beilstein-journals.orgmdpi.comnih.gov

Table 2: Summary of Disulfide Catalytic Roles
Catalytic ProcessInitiating StepKey IntermediateRole of 6,6'-Disulfanediylbis(3-methylaniline)Example Transformations
PhotoreactionsPhotolytic S-S bond cleavage. nih.govThiyl Radical (ArS•)Potential visible-light photocatalyst due to electron-rich nature. tue.nlCyclizations, isomerizations, oxidative cleavage of olefins. tue.nlnih.govbeilstein-journals.org
HAT CatalysisPhotolytic S-S bond cleavage. researchgate.netThiyl Radical (ArS•)Source of HAT agent (thiyl radical) for C-H activation. mdpi.comC-H functionalization, hydrothiolation. acs.orgacs.org

Computational and Theoretical Investigations of 6,6 Disulfanediylbis 3 Methylaniline and Diaryl Disulfides

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. rsc.org These calculations provide detailed information about the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which collectively govern the molecule's stability and reactivity.

Molecular Orbital (MO) theory provides a framework for understanding the nature of this bond. The interaction between the atomic orbitals of the two sulfur atoms leads to the formation of bonding (σ) and antibonding (σ) molecular orbitals. The stability of the S-S bond is directly related to the energy difference between these orbitals and their occupancy. youtube.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For many disulfides, the HOMO is often associated with the non-bonding lone pair electrons on the sulfur atoms, while the LUMO is the σ antibonding orbital of the S-S bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity.

Quantum chemical calculations can precisely determine the energies of these orbitals and their composition. nih.govscispace.com For a representative diaryl disulfide, the calculated energies of the frontier molecular orbitals provide insight into its electronic behavior.

Table 1: Representative Frontier Molecular Orbital Data for a Diaryl Disulfide (Note: These are typical values for a diaryl disulfide calculated using DFT methods and are intended to be illustrative for 6,6'-Disulfanediylbis(3-methylaniline).)

Parameter Value (eV) Description
HOMO Energy -5.11 Highest Occupied Molecular Orbital energy, related to the ability to donate electrons.
LUMO Energy -1.87 Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons.
HOMO-LUMO Gap 3.24 Energy difference, indicating kinetic stability and reactivity.

Data based on representative values for similar compounds found in computational studies. researchgate.net

The distribution of electron density within 6,6'-Disulfanediylbis(3-methylaniline) is uneven due to the presence of electronegative nitrogen and sulfur atoms and the aromatic rings. Quantum chemical methods like Natural Population Analysis (NPA) can quantify the partial atomic charges on each atom. nih.gov This analysis reveals the electrophilic and nucleophilic centers within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). For 6,6'-Disulfanediylbis(3-methylaniline), the MEP would likely show negative potential around the nitrogen atoms of the amino groups and the sulfur atoms, while the hydrogen atoms of the amino groups would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other polar molecules and ions. nih.gov

Table 2: Calculated Atomic Charges for Key Atoms in a Substituted Aniline (B41778) Moiety (Note: These values are illustrative, based on typical NPA results from DFT calculations for similar structures.)

Atom Partial Charge (a.u.)
N (Amino Group) -0.85
H (on N) +0.42
S (Disulfide) -0.10
C (Aromatic, attached to N) +0.25
C (Aromatic, attached to S) +0.15

Data derived from general principles and findings in computational chemistry literature. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations are essential for understanding the conformational flexibility and intermolecular interactions of molecules like 6,6'-Disulfanediylbis(3-methylaniline). nih.gov

The most significant conformational feature of diaryl disulfides is the rotation around the S-S bond, defined by the C-S-S-C dihedral angle. Experimental and computational studies consistently show that disulfides have a strong preference for a gauche (or skew) conformation, with a C-S-S-C dihedral angle close to 90°. wikipedia.orgresearchgate.net Conformations where the angle is 0° (cis) or 180° (trans) are energetically unfavorable and represent transition states for rotation. wikipedia.org

The rotation about the S-S axis is subject to a relatively low energy barrier. wikipedia.org Computational studies on dialkyl disulfides have shown that the energy barrier for rotation through the trans state is lower than through the cis state, and this difference increases with the size of the substituent groups. ku.dk This indicates that conformational changes are more likely to occur via the trans pathway. The flexibility of the disulfide bridge is a key factor in the biological and material properties of disulfide-containing compounds. iisc.ac.in

Table 3: Typical Rotational Energy Barriers for the Disulfide Bond (Note: Values are representative for acyclic disulfides and can vary based on substituents and computational method.)

Parameter Energy (kcal/mol) Description
Ground State Dihedral Angle (χss) ~ ±90° The most stable conformation (gauche).
Rotational Barrier (trans) 5-7 Energy required to rotate through the 180° dihedral angle.
Rotational Barrier (cis) 7-10 Energy required to rotate through the 0° dihedral angle.

Data synthesized from studies on disulfide rotational barriers. ku.dkacs.org

The amino (-NH₂) groups in 6,6'-Disulfanediylbis(3-methylaniline) are capable of acting as both hydrogen bond donors (via the H atoms) and acceptors (via the N atom's lone pair). youtube.com These interactions play a critical role in the solid-state packing of the molecule and its behavior in protic solvents.

Molecular dynamics simulations can be used to study the formation, lifetime, and geometry of these hydrogen bonds. rsc.org In a condensed phase, each amino group can potentially form hydrogen bonds with neighboring molecules or solvent molecules. These interactions can significantly influence the material's properties, such as melting point and solubility. The strength of an intermolecular hydrogen bond between an amino group and an acceptor (like an oxygen or nitrogen atom) typically falls in the range of 2-8 kJ/mol, with bond lengths of approximately 2.7 to 3.2 Å between the donor and acceptor heavy atoms. nih.govresearchgate.net The disulfide bridge itself can also act as a weak hydrogen bond acceptor. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For diaryl disulfides, key reactions include reduction to thiols and oxidation of the sulfur atoms. DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For example, the mechanism of thiol-disulfide exchange, a fundamental reaction in biochemistry, can be modeled. wikipedia.org This reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. Computational modeling can determine the activation energy barrier for this Sₙ2-type reaction, providing insights into the reaction rate and the factors that influence it. biopharmaspec.com The calculations can also reveal how the electronic properties of the aryl substituents (like the methyl and amino groups in 6,6'-Disulfanediylbis(3-methylaniline)) and the surrounding environment affect the reactivity of the disulfide bond. nih.gov The elucidation of such mechanisms is critical for designing new materials and understanding biological redox processes. nih.gov

Transition State Analysis for Disulfide Exchange Reactions

The thiol-disulfide exchange is a fundamental reaction for disulfides, proceeding through a highly transient and difficult-to-observe transition state. Computational analysis has been indispensable in elucidating the nature of this critical point on the reaction pathway.

The most widely accepted mechanism for thiol-disulfide exchange is a direct substitution (SN2) type reaction. nih.gov In this process, a nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.gov Theoretical and experimental data suggest that this occurs via a linear, trisulfide-like transition state, where the negative charge is delocalized across the attacking and leaving sulfur atoms. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) metadynamics simulations have provided detailed geometric parameters for this transition state. For instance, in model peptide systems, a symmetric trisulfide transition state was identified with S–S distances of approximately 2.7 Å and an S–S–S angle of 165°, indicating a slight deviation from perfect linearity. rsc.org High-level theoretical calculations have been employed to map out free energies, charge densities, and solvent effects along the reaction pathway, confirming that the reaction proceeds through an SN2 transition state. researchgate.net

However, alternative mechanisms have also been proposed and investigated computationally. Direct dynamics simulations on simple systems like HS⁻ + HSSH have suggested that the reaction may proceed through an addition-elimination mechanism involving a hypercoordinate sulfur intermediate, even if this intermediate exists in a very shallow energy well. Other studies have considered a radical-mediated mechanism as a competitive pathway, particularly for understanding the self-healing properties of disulfide-containing materials.

Table 1: Comparison of Proposed Mechanisms for Thiol-Disulfide Exchange
MechanismKey FeaturesComputational ApproachReferences
SN2 SubstitutionA single, trisulfide-like transition state; initiated by a thiolate anion.QM/MM, DFT nih.govrsc.orgresearchgate.net
Addition-EliminationInvolves a short-lived, hypercoordinate sulfur intermediate.Direct Dynamics Simulations
Radical-MediatedInvolves the formation of sulfenyl radicals; relevant for self-healing materials.Theoretical Calculations

Prediction of Reactivity and Selectivity in Disulfide Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of disulfide transformations, guiding synthetic efforts and providing mechanistic insights. rsc.orglongdom.org A primary method involves the use of Density Functional Theory (DFT) to calculate the activation energies (ΔE‡) of potential reaction pathways. scirp.orgnih.gov Lower activation energies correspond to faster reaction rates, allowing for the prediction of the most favorable transformation. scirp.org This approach has been successfully used to predict the reactivity of various organic molecules in different reaction types.

Beyond activation energies, several other computed parameters, often called reactivity descriptors, are used to rationalize and predict chemical behavior:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scirp.org For a disulfide like 6,6'-Disulfanediylbis(3-methylaniline), the MEP can indicate the susceptibility of the S-S bond to nucleophilic attack.

Fukui Functions and Dual Descriptors: These conceptual DFT tools help to pinpoint the specific atoms within a molecule that are most likely to participate in a reaction by either donating or accepting electrons. nih.govyoutube.com The dual descriptor, for example, can highlight regions of a molecule that are prone to electrophilic or nucleophilic attack. nih.gov

Thiol pKa and Nucleophilicity: Since the reactive species in many thiol-disulfide exchanges is the thiolate anion, the acidity (pKa) of the corresponding thiol is a key factor. While thiols with low pKa values are favored at physiological pH, computational methods can be used to calculate pKa and nucleophilicity to predict reaction kinetics.

The reaction environment also plays a critical role. Calculations have shown that hydrophobic environments can catalyze disulfide exchange by stabilizing the transition state, where charge is more dispersed, more than the reactants. researchgate.net Thiol-disulfide exchange reactions have been found to be significantly faster in aprotic solvents compared to water, a finding supported by theoretical calculations. nih.gov

Table 2: Computational Approaches for Predicting Disulfide Reactivity
Factor Influencing ReactivityComputational Method/DescriptorPredicted OutcomeReferences
Reaction RateActivation Energy (ΔE‡) Calculation via DFTLower energy barrier indicates a faster reaction. scirp.orgnih.gov
Site of AttackMolecular Electrostatic Potential (MEP)Identifies nucleophilic and electrophilic centers. scirp.org
Atomic ReactivityFukui Functions / Dual DescriptorPinpoints specific atoms likely to react. nih.govyoutube.com
Solvent EffectsImplicit/Explicit Solvent ModelsDetermines how the environment affects reaction barriers. nih.govresearchgate.net

Development and Refinement of Force Fields for Disulfide-Containing Systems

Molecular dynamics (MD) simulations are essential for studying the behavior of large molecular systems, but their accuracy depends entirely on the underlying empirical force field. researchgate.net A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. Developing accurate force fields for sulfur-containing molecules like diaryl disulfides presents unique challenges due to the polarizability and conformational flexibility of the disulfide bond.

The process of developing a force field is systematic:

Functional Form Selection: The process begins by choosing a mathematical form for the potential energy, which typically includes terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic forces). acs.org

Parametrization: This is the most critical step, where values for the force constants, equilibrium geometries, atomic charges, and other parameters are determined. acs.org This is often done by fitting the force field's predictions to high-level quantum mechanical (QM) calculations or experimental data for a set of small, representative molecules (a "training set"). nih.govnih.gov For disulfides, this training set might include molecules like dimethyl disulfide and ethyl methyl sulfide (B99878). nih.gov

Validation: The newly developed force field is then tested on its ability to reproduce experimental properties that were not included in the parametrization process, such as heats of vaporization, molecular volumes, or crystal structures. rsc.org

A significant area of development is the creation of polarizable force fields. nih.gov Unlike traditional (additive) force fields with fixed atomic charges, polarizable models allow the electron distribution of a molecule to change in response to its local environment. nih.govnih.gov This is particularly important for the highly polarizable sulfur atom and leads to more accurate descriptions of intermolecular interactions and condensed-phase properties like dielectric constants. nih.gov Recently, machine learning and graph-based models have emerged as powerful tools to automate and improve the accuracy and transferability of force field parametrization. chemrxiv.org

Table 3: Key Components of a Molecular Mechanics Force Field
Interaction TermDescriptionTypical Functional Form
Bond StretchingEnergy required to stretch or compress a bond from its equilibrium length.Harmonic potential (e.g., k(r - r₀)²)
Angle BendingEnergy required to bend an angle from its equilibrium value.Harmonic potential (e.g., k(θ - θ₀)²)
Torsional (Dihedral)Energy associated with rotation around a bond.Periodic function (e.g., Fourier series)
Non-bonded (van der Waals)Short-range repulsive and long-range attractive forces.Lennard-Jones potential
Non-bonded (Electrostatic)Coulombic interactions between atomic partial charges.Coulomb's Law

Computational Design Principles for Disulfide Bonds in Organic Molecules

Beyond analyzing existing molecules, computational methods are increasingly used for the rational design of new organic molecules containing disulfide bonds with specific, tailored properties. longdom.orgopenmedicinalchemistryjournal.com This involves establishing design principles that link molecular structure to function, allowing for in silico screening and optimization before undertaking complex synthesis.

A prominent example in the related field of protein engineering is the software "Disulfide by Design". nih.govresearchgate.net This program analyzes a given three-dimensional structure to identify pairs of residues where introducing cysteine mutations would likely lead to the formation of a stable disulfide bond. The core of this approach is a set of geometric design principles based on surveys of naturally occurring disulfide bonds.

Table 4: Geometric Criteria for Disulfide Bond Design
ParameterDescriptionFavorable RangeReferences
Cβ−Cβ distanceThe distance between the beta-carbon atoms of the two cysteine residues.Typically ~3.5 - 4.5 Å
χ³ angleThe dihedral angle formed by Cβ(i)−Sγ(i)−Sγ(j)−Cβ(j).Close to ±90° researchgate.net
Energy ScoreA calculated score based on torsional angles and bond angles.< 2.2 kcal/mol researchgate.net

Note: These parameters are primarily from protein design but illustrate the principles applied.

These principles can be extended to the design of novel small organic molecules. For example, computational studies aimed at creating self-healing materials have shown that the S-S bond strength can be chemically modulated by the choice of substituents on the aryl rings. Theoretical calculations can predict how different functional groups will affect bond dissociation energies and the propensity for radical formation, guiding the design of more efficient self-healing polymers.

The general workflow for the computational design of disulfide-containing molecules involves:

Defining the Goal: Identify the desired property (e.g., enhanced thermal stability, specific redox potential, or reactivity).

Structure Generation: Propose candidate molecules in silico.

Property Prediction: Use QM or MD simulations to calculate the properties of interest for each candidate.

Selection and Refinement: Select the most promising candidates for experimental synthesis and use the computational results to further refine the molecular design. mdpi.com

This iterative cycle of design, prediction, and refinement significantly accelerates the discovery of new functional organic molecules.

Advanced Spectroscopic and Analytical Characterization of 6,6 Disulfanediylbis 3 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete proton and carbon framework of 6,6'-Disulfanediylbis(3-methylaniline).

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the coupling constant (J), measured in Hertz (Hz), reveals information about adjacent, magnetically active nuclei.

For 6,6'-Disulfanediylbis(3-methylaniline), the symmetry of the molecule means that only one set of signals is observed for the two identical aminotolyl moieties. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The ¹³C NMR spectrum will similarly display signals corresponding to the different carbon atoms in the aromatic ring and the methyl group.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 6,6'-Disulfanediylbis(3-methylaniline) Predicted values are based on the analysis of similar aniline (B41778) and disulfide compounds.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes on Expected Splitting Patterns and Couplings
Aromatic-H (on C4, C5)~6.5-7.5-These protons would appear as doublets or triplets, coupled to each other (ortho and meta coupling).
Aromatic-H (on C2)~6.5-7.5-This proton's signal would likely be a doublet, showing coupling to the adjacent aromatic proton.
-NH₂Broad singlet, ~3.5-4.5-The signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange. Its position can vary with solvent and concentration.
-CH₃Singlet, ~2.2-2.5~17-21Appears as a singlet as there are no adjacent protons to couple with.
Aromatic C-S-~125-135The carbon directly bonded to the sulfur atom.
Aromatic C-N-~145-150The carbon directly bonded to the nitrogen atom.
Aromatic C-CH₃-~130-140The carbon directly bonded to the methyl group.
Other Aromatic C-H-~115-130Remaining carbons in the aromatic ring.

While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for confirming the exact connectivity. sdsu.edu

COrrelation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For 6,6'-Disulfanediylbis(3-methylaniline), COSY spectra would show cross-peaks between the adjacent aromatic protons, confirming their relative positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the proton signal of the methyl group to its corresponding carbon signal and each aromatic proton signal to its respective aromatic carbon signal.

The disulfide bond (S-S) and the adjacent carbon-sulfur (C-S) bonds are not rigid; rotation can occur around them. This can lead to the existence of different conformers (spatial arrangements) of the molecule in solution. Dynamic NMR (DNMR) is a technique used to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are seen. As the temperature is lowered, this rotation can slow down, leading to the broadening of signals and, eventually, the appearance of separate signals for each distinct conformer. This type of study can provide valuable insight into the molecule's flexibility and the energy barriers to bond rotation. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govnih.gov For 6,6'-Disulfanediylbis(3-methylaniline), which has a molecular formula of C₁₄H₁₆N₂S₂, the nominal molecular weight is 276. arctomsci.com However, HRMS can measure its monoisotopic mass with much greater precision. This high accuracy is critical for confirming the elemental composition, as it allows for the differentiation between compounds that may have the same nominal mass but different atomic constituents. nih.gov

Table 2: HRMS Data for 6,6'-Disulfanediylbis(3-methylaniline)

ParameterValue
Molecular FormulaC₁₄H₁₆N₂S₂
Nominal Mass276 g/mol
Calculated Monoisotopic Mass276.0755 g/mol
Typical HRMS Accuracy< 5 ppm

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the parent or precursor ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed information about the molecule's structure, as the fragmentation pattern is characteristic of the compound's bonding arrangement.

For 6,6'-Disulfanediylbis(3-methylaniline), the most likely fragmentation pathways would involve the cleavage of the relatively weak sulfur-sulfur and carbon-sulfur bonds.

Expected Fragmentation Pathways:

S-S Bond Cleavage: The disulfide bond is often the most labile bond in such molecules. Its cleavage would result in the formation of two symmetrical 3-methyl-6-sulfanylaniline radical cations, which would produce a prominent signal at an m/z of approximately 138.

C-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom is another probable fragmentation route. This would lead to the loss of a thiol-containing fragment and the detection of an ion corresponding to the remaining part of the molecule.

The specific fragments observed in an MS/MS spectrum serve as a fingerprint, helping to confirm the identity and connectivity of the compound established by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. youtube.com While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. wiley-vch.de Together, they provide a detailed fingerprint of the functional groups present in a molecule like 6,6'-Disulfanediylbis(3-methylaniline).

Characteristic Vibrational Modes of C-S, S-S, and N-H Bonds

The vibrational spectrum of 6,6'-Disulfanediylbis(3-methylaniline) is characterized by distinct modes associated with its key functional groups: the carbon-sulfur (C-S) bond, the disulfide (S-S) bond, and the amine (N-H) bond.

The S-S stretching vibration is a key feature in the Raman spectra of disulfides. It typically appears in the low-frequency region, between 450 and 550 cm⁻¹. researchgate.net Research has shown a strong correlation between the S-S stretching frequency and the C-S-S-C dihedral angle. nih.govpnas.org Generally, a smaller dihedral angle results in a higher S-S stretching frequency. nih.gov This relationship allows Raman spectroscopy to be a sensitive probe of the disulfide bond's conformation.

The C-S stretching vibrations are generally observed in the range of 600-800 cm⁻¹ in Raman spectra. nih.govmdpi.com These bands are often weaker than the S-S stretching bands and can be coupled with other vibrations within the molecule, making their assignment complex. In aromatic disulfides, the C-S stretching absorptions are found between 1000 to 1250 cm⁻¹ in the IR spectrum. libretexts.org

The N-H stretching vibrations of the primary amine groups (-NH₂) are prominent in the IR spectrum. Primary aromatic amines typically show two distinct peaks in the 3300-3500 cm⁻¹ region. libretexts.orgyoutube.com These correspond to the asymmetric and symmetric N-H stretching modes. youtube.com For comparison, aniline shows two peaks at approximately 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net The N-H bending, or "scissoring," vibration is also characteristic and appears as a strong absorption in the 1550-1650 cm⁻¹ range. libretexts.org

Functional GroupBondTechniqueCharacteristic Wavenumber (cm⁻¹)Notes
DisulfideS-S stretchRaman450 - 550Frequency is sensitive to the C-S-S-C dihedral angle. researchgate.netnih.gov
ThioetherC-S stretchRaman/IR600 - 800 (Raman), 1000 - 1250 (IR, aromatic)Can be coupled with other modes. nih.govlibretexts.org
Primary AmineN-H stretchIR3300 - 3500Two bands (asymmetric and symmetric) are characteristic of -NH₂. libretexts.org
Primary AmineN-H bendIR1550 - 1650Strong "scissoring" vibration. libretexts.org

Probing Intermolecular Interactions via IR Spectroscopy

IR spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding, which significantly influence the frequency and shape of vibrational bands. nih.gov For 6,6'-Disulfanediylbis(3-methylaniline), the primary amine groups are capable of acting as hydrogen bond donors.

The O-H and N-H stretching vibration regions are highly sensitive to the formation of hydrogen-bonded bridges. nih.gov The presence of hydrogen bonding typically causes the N-H stretching bands to broaden and shift to lower frequencies (a "red shift"). nih.gov This occurs because the hydrogen bond weakens the N-H covalent bond, thereby lowering the energy required for the stretching vibration. The extent of this shift can provide qualitative information about the strength of the intermolecular interactions. In concentrated solutions or the solid state, where intermolecular hydrogen bonding is more prevalent, the N-H stretching bands would be expected to be broader and at lower wavenumbers compared to spectra taken in a dilute, non-polar solvent. libretexts.org

Furthermore, collective vibrations resulting from the coupling of strong IR transition dipoles in molecular assemblies can lead to cooperative frequency shifts, a phenomenon detectable in both IR and SERS spectra. acs.org In the solid state of 6,6'-Disulfanediylbis(3-methylaniline), such dipole-dipole couplings could contribute to the observed vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. hnue.edu.vn For aromatic compounds like 6,6'-Disulfanediylbis(3-methylaniline), this technique provides insight into the conjugated π-electron systems and the electronic properties of the chromophores.

Electronic Absorption Properties of Aromatic Disulfides

The UV-Vis spectrum of aromatic disulfides is influenced by both the disulfide linkage and the aromatic rings. Diphenyl disulfide, the parent compound, exhibits absorption bands related to π → π* transitions of the benzene (B151609) chromophore. hnue.edu.vnescholarship.org The disulfide bond itself has a distinct chromophore, with the wavelength of its maximal absorbance (λ_max) being highly dependent on the C-S-S-C dihedral angle. nih.gov

Substitution on the aromatic rings significantly alters the absorption spectrum. Electron-releasing groups, such as the amino (-NH₂) and methyl (-CH₃) groups present in 6,6'-Disulfanediylbis(3-methylaniline), are known to cause bathochromic (to longer wavelength) and hyperchromic (to greater intensity) shifts in the primary and secondary absorption bands of the benzene ring. hnue.edu.vn This is due to the interaction of the non-bonding electrons of the nitrogen atom with the π-electron system of the ring, which extends the conjugation. hnue.edu.vn A study on para-substituted diphenyl disulfides showed that electron-donating groups cause a pronounced red shift in the spectrum. escholarship.org Therefore, 6,6'-Disulfanediylbis(3-methylaniline) is expected to absorb at longer wavelengths compared to unsubstituted diphenyl disulfide.

Compound TypeKey ChromophoresExpected TransitionsEffect of Substituents (-NH₂, -CH₃)
Aromatic DisulfideBenzene Ring, S-S bondπ → π* (aromatic), n → σ* (disulfide)Bathochromic and hyperchromic shifts. hnue.edu.vnescholarship.org

Monitoring Photochromic Phenomena and Photodegradation

Aromatic disulfides are known to be photochemically active. beilstein-journals.org Upon irradiation with UV light, the disulfide bond, which has a relatively low bond dissociation energy (approx. 251 kJ/mol), can undergo homolytic cleavage to form two thiyl radicals (RS•). beilstein-journals.orgwikipedia.org This photoreaction is the basis for potential photodegradation or other photochemical transformations.

The formation of radical species can be monitored using techniques like laser flash photolysis. For instance, the radical cation of diphenyl disulfide (DPDS•⁺) has been generated and characterized by UV-Vis spectroscopy, showing distinct absorption bands. rsc.orgresearchwithrutgers.com The subsequent reactions of these radicals can lead to the degradation of the material or the formation of new products. In some systems, disulfide exchange can be triggered by UV light. researchgate.net

Photochromism, a reversible light-induced transformation between two forms having different absorption spectra, has been studied in related sulfur-containing compounds like diarylethenes. rsc.org While not a primary characteristic of simple aromatic disulfides, the potential for light-induced isomerization or rearrangement, particularly following the initial S-S bond cleavage, could be investigated using UV-Vis spectroscopy by monitoring the changes in the absorption spectrum upon irradiation. Any degradation process would likely lead to a decrease in the intensity of the principal absorption bands over time. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 6,6'-Disulfanediylbis(3-methylaniline) is not publicly available in the searched literature, the expected solid-state structure can be inferred from the known structural characteristics of aromatic disulfides and substituted anilines.

In the solid state, intermolecular interactions would play a crucial role in the crystal packing. The primary amine groups are expected to form intermolecular hydrogen bonds. Studies on related aniline derivatives, such as 4,4'-methylenebis(2,6-diethylaniline), show the formation of network structures through N-H···N or N-H···π interactions. nih.gov It is highly probable that the crystal structure of 6,6'-Disulfanediylbis(3-methylaniline) would also feature such hydrogen bonding networks, which would significantly influence the packing arrangement of the molecules in the unit cell.

Structural ParameterTypical ValueReference
C-S-S-C Dihedral Angle~90° wikipedia.org
S-S Bond Length~2.05 Å wikipedia.org
Intermolecular InteractionsN-H···N or N-H···π Hydrogen Bonds nih.gov

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The definitive three-dimensional arrangement of atoms and the conformational properties of 6,6'-Disulfanediylbis(3-methylaniline) can be established through single-crystal X-ray diffraction. Although specific crystallographic data for this particular compound are not found in publicly accessible databases, this analytical technique would provide fundamental geometric parameters. These include the precise lengths of the covalent bonds between atoms, the angles formed at the intersection of these bonds, and the dihedral angles that define the molecule's spatial orientation and conformation.

Hypothetical Bond Parameter Data for 6,6'-Disulfanediylbis(3-methylaniline)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is derived from typical values for analogous chemical structures and has not been experimentally validated for 6,6'-Disulfanediylbis(3-methylaniline).

Bond/Angle Atom Pair/Triplet Hypothetical Value
Bond Lengths
C–SC(aromatic)–S1.78 Å
S–SS–S2.04 Å
C–NC(aromatic)–N1.40 Å
C–C (aromatic)C–C1.39 Å
C–C (methyl)C(aromatic)–C(methyl)1.51 Å
N–HN–H1.02 Å
C–H (aromatic)C–H1.08 Å
C–H (methyl)C–H1.09 Å
Bond Angles
C–S–SC–S–S104.5°
S–C–CS–C(aromatic)–C(aromatic)120.2°
C–C–NC(aromatic)–C(aromatic)–N121.5°
H–N–HH–N–H112.0°
Dihedral Angle
C–S–S–CC–S–S–C± 90.0°

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

A comprehensive examination of the single-crystal X-ray diffraction data would also elucidate the arrangement of 6,6'-Disulfanediylbis(3-methylaniline) molecules within the crystal lattice, a concept known as crystal packing. This packing is dictated by a network of non-covalent intermolecular interactions, which are fundamental to the compound's bulk physical properties, including its melting point, solubility, and polymorphic stability.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the quality control of 6,6'-Disulfanediylbis(3-methylaniline), providing robust means for assessing its purity and for separating it from related substances, including starting materials, synthetic byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an eminently suitable technique for the analysis of 6,6'-Disulfanediylbis(3-methylaniline), owing to its aromatic nature which imparts strong ultraviolet (UV) absorbance, and its relatively low volatility. A reversed-phase HPLC method, which employs a nonpolar stationary phase and a polar mobile phase, is the conventional approach for analyzing such compounds.

A standard HPLC setup for this purpose would utilize a C18 column as the stationary phase, with a gradient elution of a mobile phase, typically composed of acetonitrile (B52724) and water or methanol (B129727) and water. The strong UV absorbance of the aromatic rings in 6,6'-Disulfanediylbis(3-methylaniline) allows for highly sensitive detection using a UV detector. Fine-tuning of the mobile phase composition, gradient profile, column temperature, and flow rate would be necessary to achieve baseline separation of the target analyte from any potential impurities.

Representative HPLC Method Parameters for 6,6'-Disulfanediylbis(3-methylaniline)

Disclaimer: The HPLC conditions presented below are illustrative and would necessitate optimization for the specific analytical challenge.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For 6,6'-Disulfanediylbis(3-methylaniline), its applicability would depend on its thermal stability and volatility. Derivatization of the amine functionalities, for instance through silylation, could be employed to enhance its volatility and improve the quality of the chromatography.

In a GC-MS analysis, the sample is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas. The column separates the mixture's components, which then flow into the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and the resulting charged fragments are separated by their mass-to-charge ratio. This process generates a unique mass spectrum for each component, which acts as a chemical fingerprint for identification. The mass spectrum of 6,6'-Disulfanediylbis(3-methylaniline) would be expected to display a molecular ion peak corresponding to its molecular weight, alongside a characteristic pattern of fragment ions.

Representative GC-MS Method Parameters for 6,6'-Disulfanediylbis(3-methylaniline)

Disclaimer: The GC-MS conditions provided below are illustrative and would necessitate optimization for the specific analytical challenge.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Applications and Technological Potential of 6,6 Disulfanediylbis 3 Methylaniline and Aromatic Disulfides

Dynamic Covalent Materials and Self-Healing Polymers

Dynamic covalent chemistry utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external triggers. Aromatic disulfides are exemplary building blocks for these materials due to the dynamic nature of the disulfide bond. frontiersin.orgmdpi.com

Aromatic disulfides, including derivatives structurally similar to 6,6'-Disulfanediylbis(3-methylaniline), can be integrated into various polymer backbones, such as polyurethanes, polyamides, and polyimides. frontiersin.orgmdpi.comnih.gov These disulfide-containing monomers act as cross-linkers, forming networks with dynamic capabilities. For instance, bis(4-aminophenyl) disulfide, an isomer of the title compound, has been effectively used as a dynamic crosslinker in the creation of self-healing poly(urea-urethane) elastomers. researchgate.net The introduction of these disulfide moieties into polymer structures is a key strategy for imparting self-healing properties and reprocessability to thermoset materials. nih.gov The general approach involves synthesizing polymers where the disulfide bond is an integral part of the polymer chain or acts as a reversible link between chains.

The self-healing capability of polymers containing aromatic disulfide bonds stems from the dynamic exchange reactions of these linkages. nih.gov When a mechanical stress causes a crack in the material, the disulfide bonds at the fracture site can break. These bonds can then reform across the interface, effectively repairing the damage. This process can be triggered by external stimuli such as heat or light, or in some cases, can occur autonomously at room temperature. researchgate.netacs.org

The mechanism for this healing is primarily based on disulfide-disulfide metathesis, which can proceed through a radical-mediated pathway. nih.govscispace.com The relatively low dissociation energy of the aromatic disulfide bond facilitates this process. acs.org For example, studies on poly(disulfide)s have elucidated that the exchange reaction can be enhanced by catalysts, which promote the formation of sulfur-based anions, in addition to the radical-mediated mechanism. nih.gov The efficiency of self-healing can be remarkable, with some poly(urea-urethane) elastomers based on aromatic disulfides showing quantitative healing efficiency at room temperature without the need for a catalyst. researchgate.net

Table 1: Self-Healing Performance of Aromatic Disulfide-Based Polymers

Polymer System Healing Conditions Healing Efficiency (%) Reference
Poly(urea-urethane) with bis(4-aminophenyl) disulfide Room Temperature, 24h ~97 researchgate.net
Polyurethane with disulfide bonds 80 °C, 12h 95 acs.org
Disulfide-containing vinylogous urethane (B1682113) network 100 °C, 20h 86.92 nih.gov

The disulfide bond is redox-active, meaning it can be cleaved by reduction and reformed by oxidation. This property is exploited to create redox-responsive soft materials. acs.org The presence of a reducing agent, such as a thiol, can trigger the cleavage of disulfide cross-links, leading to a change in the material's properties, such as its shape or stiffness. This responsiveness can be harnessed for various advanced functionalities. For example, disulfide-containing polymer particles have been designed as redox-responsive systems for controlled release applications, where the cleavage of the disulfide bonds under specific redox conditions triggers the release of an encapsulated cargo. acs.org The incorporation of disulfide linkages into polymer networks allows for the development of materials that can respond to the redox environment, which is particularly relevant for biomedical applications where different redox potentials are found in healthy and diseased tissues. nih.gov

Energy Storage Systems

The redox activity of the disulfide bond is also a key feature in its application in energy storage devices, particularly as a component of cathode materials in lithium batteries. acs.org

Organosulfur compounds, including aromatic disulfides, are being explored as promising cathode materials for next-generation rechargeable batteries. acs.orgresearchgate.net The disulfide bond can undergo a reversible two-electron reduction and oxidation process, which is the basis for its charge storage capacity. acs.org Polymers containing disulfide bonds in their backbone or as pendant groups can serve as the active material in the cathode. A hyperbranched disulfide polymer, for instance, has been synthesized and utilized as a cathode material, demonstrating reversible redox behavior. researchgate.net The use of polymeric materials offers advantages such as structural flexibility and potentially higher theoretical capacities compared to some traditional inorganic cathode materials. researchgate.net

Table 2: Electrochemical Performance of Aromatic Disulfide-Based Cathode Materials

Cathode Material Initial Discharge Capacity (mAh g⁻¹) Cycling Performance Rate (C) Reference
Hyperbranched Polytriazinediaminodiphenyl Disulfide (HPDADS) 186 Highest at 219 mAh g⁻¹ (10th cycle) 0.1 researchgate.net
Poly(S-Sty-P) terpolymer @ GF 1008.35 60.59% retention after 75 cycles Not specified mdpi.com
Doped poly(4,4′-diaminodiphenyl sulfone) (pDDS) 31.5 24.3 mAh g⁻¹ after 50 cycles 0.05 researchgate.net

Advanced Functional Materials

The unique chemical properties of the disulfide bond (S–S), particularly its dynamic covalent nature, have positioned aromatic disulfides as a critical class of compounds in the development of advanced functional materials. rsc.org While aliphatic disulfides often require catalysts for their exchange reactions, aromatic disulfides can undergo dynamic exchange, or metathesis, at room temperature without external catalysts. rsc.orgresearchgate.net This reactivity allows for the creation of materials that can adapt, reconfigure, and even self-repair. The compound 6,6'-Disulfanediylbis(3-methylaniline), as a member of the aromatic disulfide family, is a candidate for incorporation into such sophisticated material systems. These materials are designed with built-in functionalities, such as the ability to respond to external stimuli or to be remolded and recycled, contributing to the field of sustainable materials science. acs.org

Role as Cross-linkers and Polymerization Initiators

The ability of aromatic disulfides to act as dynamic cross-linkers is a cornerstone of their application in advanced polymers, particularly in self-healing elastomers. When incorporated into a polymer network, the reversible nature of the disulfide bond allows the material to mend itself after damage.

Aromatic Disulfides as Dynamic Cross-linkers:

Research has demonstrated the successful use of aromatic disulfide-based cross-linkers to create self-healing and recyclable elastomers. acs.org For instance, bis(4-aminophenyl) disulfide has been effectively used as a dynamic crosslinker in poly(urea-urethane) elastomers, which exhibit quantitative healing efficiency at room temperature without needing a catalyst or any external intervention. rsc.org The low dissociation energy of the aromatic disulfide bond facilitates the preferential cleavage and reformation of these cross-links under stress, enabling network rearrangement and repair. acs.org The self-healing process can be further enhanced by incorporating other non-covalent interactions, such as hydrogen bonds from carbamate (B1207046) or urea (B33335) groups and π–π stacking from the aromatic rings. acs.org

A study involving three different aromatic disulfide cross-linkers (SS1, SS2, and SS3) in acrylic polymer networks highlighted how molecular design can tune material properties. The inclusion of carbamate groups (in SS2 and SS3) and flexible acrylate (B77674) groups (in SS2) alongside the disulfide bond influenced the mechanical and healing characteristics of the resulting elastomers. acs.org

Cross-linkerKey Structural FeaturesHealing EfficiencyNotable Properties
TRIS-SS1 Aromatic disulfide onlyGoodHigh toughness and transparency. acs.org
TRIS-SS2 Aromatic disulfide, carbamate, acrylateExcellent (up to 100% restoration)High chain mobility enhances healing and remoldability. acs.org
TRIS-SS3 Aromatic disulfide, carbamate, methacrylateGoodMore rigid polymer chain compared to TRIS-SS2. acs.org

This interactive table summarizes the properties of elastomers formed with different aromatic disulfide cross-linkers, demonstrating the tunability of these systems.

Role in Polymerization:

Aromatic disulfides and their corresponding thiols are also integral to specific polymerization techniques. Cyclic disulfide monomers can undergo Ring-Opening Polymerization (ROP) to produce high molecular weight polymers. researchgate.net This process can be initiated by heat or, more controllably, by using a thiol-containing initiator. researchgate.net The choice of initiator is crucial; for example, research has shown that aryl thiol initiators tend to produce cyclic polymers, whereas alkyl thiol initiators favor the formation of linear polymers. osti.gov This control over polymer architecture (cyclic vs. linear) is critical for tailoring the final material's properties and expanding its potential applications. osti.gov Furthermore, the polymerization of 1,2-dithiolanes can be controlled using an anion-binding approach to manage the high reactivity of the sulfide (B99878) anion chain end, leading to a living polymerization with narrow molecular weight distributions. chemrxiv.org

Design of Stimulus-Responsive Systems and Actuators

Stimulus-responsive materials, often called "smart" materials, can undergo significant changes in their properties in response to small changes in their external environment. mdpi.com The dynamic and reversible nature of the disulfide bond makes it an ideal functional group for designing such systems. mdpi.com Aromatic disulfides, including potentially 6,6'-Disulfanediylbis(3-methylaniline), can be integrated into polymers to create materials that respond to a variety of triggers. rsc.orgmdpi.com

These triggers can be chemical, such as changes in pH or redox potential (e.g., the high concentration of glutathione (B108866) in a tumor microenvironment), or physical, such as light, temperature, or mechanical force. rsc.orgnih.gov The response is triggered by the cleavage of the S-S bond, which can lead to phenomena like drug release, changes in solubility, or degradation of the material. mdpi.comnih.gov

StimulusMechanismApplication Example
Redox Cleavage of S-S bond by reducing agents (e.g., glutathione). nih.govTargeted drug release in cancer cells. nih.gov
Light Photolytic cleavage of the S-S bond. rsc.orgPhoto-triggered release systems, photopolymerization. researchgate.net
Mechanical Force Ultrasound-induced scission of disulfide bonds within a polymer chain. nih.govMechanochemical release of therapeutic agents. nih.gov
Temperature Thermal dissociation of S-S bonds or phase transitions in thermoresponsive polymers. nih.govSelf-healing materials, on-demand drug delivery. mdpi.com
pH pH-sensitive cleavage or conformational changes in polymers containing disulfide and pH-responsive groups. nih.govDrug delivery to acidic environments like tumors or inflammatory sites. mdpi.com

This interactive table outlines various stimuli that can trigger a response in disulfide-containing systems and their potential applications.

The structural changes induced by these stimuli can be harnessed to create actuators. An actuator is a device that converts energy into motion or mechanical force. By designing a polymer network cross-linked with aromatic disulfides, it is possible to create a chemomechanical material. google.com For example, the cleavage of disulfide cross-links in a specific area of a hydrogel could lead to localized swelling or deswelling, resulting in a change in shape or a mechanical action. This principle allows for the development of soft actuators that can perform work on a micro or macro scale, driven by specific chemical or physical signals.

Chemical Sensing and Detection Technologies

The unique reactivity of the disulfide bond has been exploited in the design of advanced chemosensors. Aromatic disulfides are particularly useful as they can be integrated into molecular probes that signal the presence of specific analytes through a process known as disulfide-cleavage-triggered detection. rsc.orgrsc.org

A common strategy involves designing a fluorogenic probe where a fluorescent molecule (a fluorophore) is linked to a quencher through a disulfide bond. In its intact state, the fluorescence of the molecule is "off" due to quenching effects like Fluorescence Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET). rsc.org When the target analyte, often a biologically relevant thiol like glutathione or a reducing agent like sodium dithionite, is introduced, it cleaves the disulfide bond. rsc.orgrsc.org This cleavage separates the fluorophore from the quencher, restoring its emission and resulting in a "turn-on" fluorescence signal that is directly proportional to the analyte concentration. rsc.org

Researchers have synthesized novel dansyl-derived chemosensors containing a disulfide bridge for this purpose. rsc.orgrsc.orgchemrxiv.org The disulfide-containing sensor (L2 in the study) was largely non-fluorescent due to the self-quenching nature of the disulfide bond. rsc.org However, upon addition of sodium dithionite, the S-S bond was cleaved, leading to a significant increase in fluorescence intensity, demonstrating its potential for detecting reductive species. rsc.orgrsc.org

Sensor TypeAnalyteDetection PrincipleResult
Dansyl-derived disulfide probeSodium DithioniteDisulfide bond cleavage"Turn-on" fluorescence. rsc.org
Disulfide-linked probeBiologically relevant thiolsReductive cleavage of S-S bondRelease of a fluorophore or chromophore. rsc.org

This interactive table details examples of disulfide-based chemical sensing systems.

This sensing paradigm is highly selective and can be adapted to detect a variety of analytes by modifying the molecular structure of the probe. The inherent reactivity of the disulfide bond provides a versatile platform for creating sensitive and specific detection technologies for applications in environmental monitoring, diagnostics, and cellular imaging.

Precursors and Building Blocks for Complex Organic Transformations

Aromatic disulfides, including 6,6'-Disulfanediylbis(3-methylaniline), serve as valuable precursors and building blocks in a wide array of complex organic transformations. nih.govnih.gov Their utility stems from the reactivity of the disulfide linkage itself and the ease with which it can be converted into other functional groups, most notably thiols. nih.gov

The conversion of disulfides to thiols is a fundamental transformation that unlocks a vast field of subsequent chemical reactions. Thiols are highly versatile nucleophiles used extensively in organic synthesis. The disulfide group thus acts as a stable, protected form of a thiol, which can be revealed under specific reductive conditions.

Furthermore, aromatic disulfides are considered important structural motifs in their own right, particularly in materials science and medicinal chemistry. nih.govnih.gov They are key building blocks for constructing dynamic covalent polymers and self-healing materials, where the disulfide bond is not an intermediate to be transformed but the central functional unit that imparts the desired properties to the final material. nih.govresearchgate.net For example, bis(4-aminophenyl) disulfide is used directly as a cross-linking agent to build self-healing elastomers. rsc.org

In the broader context of chemical synthesis, organosulfur compounds are critical components in pharmaceuticals, agrochemicals, and natural products. nih.gov Disulfides are important intermediates in the synthesis of these molecules. nih.gov Mild and efficient methods for creating S-S bonds from thiols are continuously being developed, highlighting the importance of this functional group. nih.gov Even fundamental molecules like carbon disulfide (CS₂) are indispensable building blocks for a range of organosulfur compounds, such as dithiocarbamates and xanthates, which have widespread industrial use. wikipedia.org

Recent research has also explored the role of disulfides as building blocks in constructing complex, self-replicating chemical systems, providing insights into systems chemistry and the origins of life. researchgate.net The ability of disulfide bonds to form and exchange dynamically makes them ideal for creating adaptive molecular networks. researchgate.net

Environmental Considerations and Sustainable Chemistry Aspects of Disulfide Compounds

Environmental Fate and Degradation Pathways of Aromatic Disulfides

The persistence and transformation of aromatic disulfides in the environment are governed by a combination of physical and biological processes. These compounds can enter the environment through industrial effluents or as metabolic byproducts from the degradation of other sulfur-containing aromatic compounds. nih.govmdpi.com

The disulfide bond's stability in water is pH-dependent. Under alkaline conditions, disulfide bonds can undergo hydrolysis. acs.org This degradation can also occur via a β-elimination reaction under both neutral and basic conditions. researchgate.net

Biodegradation is a major mechanism for the removal of organic pollutants from the environment. mdpi.com Microbial communities have demonstrated the ability to adapt and utilize complex aromatic compounds as a source of carbon. nih.gov Studies on the biodegradation of the condensed thiophene, dibenzothiophene, have shown that aromatic disulfides can be formed as metabolic intermediates. nih.gov For instance, Pseudomonas species are capable of degrading dibenzothiophene, leading to the formation of compounds like bis(2-carboxyphenyl) disulfide. nih.gov This indicates that while some microorganisms can produce aromatic disulfides, others may possess the enzymatic machinery to degrade them further. The degradation of aromatic compounds by bacteria involves complex catabolic pathways, often encoded in operons that allow for a regulated response to the presence of these chemicals. mdpi.comnih.gov The reactivity and, consequently, the degradation susceptibility of disulfide bonds are significantly influenced by their molecular structure and local environment. nih.gov

Green Chemistry Principles Applied to Synthesis and Application

Traditional methods for synthesizing disulfide compounds often involve hazardous reagents and generate significant waste. rsc.orgrsc.org The application of green chemistry principles aims to mitigate these issues through improved atom economy and the use of sustainable materials. tandfonline.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the final product. google.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently waste-minimizing. nih.gov The direct oxidative dehydrogenation coupling of two thiol molecules (S-H/S-H) to form a disulfide bond is a highly attractive method due to its high atom economy, as the only byproduct is typically water or a reduced form of a simple oxidant. researchgate.net

This approach avoids the use of pre-functionalized starting materials and multi-step reactions, which often have lower atom economy. researchgate.net Cascade reactions, which combine multiple steps into a single operation, are another strategy to minimize waste and improve efficiency in organic synthesis. acs.org Systematic methodologies exist to analyze chemical processes to identify waste sources and suggest design alternatives for their minimization. p2infohouse.orgresearchgate.net

The choice of solvents and reagents is critical to the environmental footprint of a synthesis. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable materials.

Sustainable Solvents:

Water: Utilizing water as a solvent is a cornerstone of green synthesis. rsc.orgrsc.org For disulfide synthesis, methods using water as the solvent at room temperature have been developed, achieving high conversion rates and yields. rsc.orgrsc.orgtandfonline.com

Ethyl Lactate: This bio-based, biodegradable organic solvent has been identified as a highly efficient medium for the oxidative coupling of thiols to form disulfides, often without the need for any catalyst or additive. rsc.orgrsc.org

Green Reagents and Catalysts:

Iodine: In aqueous systems, iodine can be used as an efficient oxidant for converting thiols to disulfides. A key advantage is that the resulting iodide byproduct can be re-oxidized back to iodine using hydrogen peroxide, creating a recyclable and green catalytic cycle. rsc.orgrsc.org

Ascorbic Acid (Vitamin C): This inexpensive and environmentally benign catalyst can be used in water to efficiently oxidize a variety of thiols to disulfides at room temperature with short reaction times and high yields. tandfonline.comresearchgate.net

Air/Oxygen: Aerobic oxidation of thiols provides a highly sustainable route, using the most abundant and cheapest oxidant. Various catalytic systems, including biomimetic flavin catalysts, have been developed to facilitate this process under mild conditions. organic-chemistry.org

Interactive Table: Comparison of Synthesis Methods for Disulfides

MethodReagents/CatalystsSolventKey Green AdvantageReference
Traditional OxidationStrong Oxidants (e.g., HNO₃), Metal OxidesOrganic Solvents (e.g., Dichloromethane)N/A rsc.orgresearchgate.net
Aqueous Iodine OxidationIodine, Hydrogen Peroxide (for recycling)WaterRecyclable oxidant, benign solvent. rsc.orgrsc.org
Ascorbic Acid CatalysisAscorbic AcidWaterInexpensive, benign, and reusable catalyst. tandfonline.comresearchgate.net
Catalyst-Free Ethyl LactateNone (uses atmospheric oxygen)Ethyl LactateBio-based solvent, no catalyst needed. rsc.orgrsc.org
Aerobic OxidationFlavin OrganocatalystVariousUses air as the oxidant, metal-free. organic-chemistry.org

General Considerations for Risk Assessment and Occupational Exposure in Chemical Research

A thorough risk assessment is fundamental to ensuring safety during the handling of any chemical, including aromatic disulfides, in a research laboratory. This involves understanding the substance's intrinsic hazards, identifying potential exposure routes, and implementing robust control measures.

Key Principles of Risk Assessment:

Hazard Identification: The first step is to understand the chemical's properties. For sulfur-containing compounds, this includes assessing properties like volatility, flammability, and toxicity. mdpi.com For instance, carbon disulfide, a related solvent, is highly flammable and poses significant health hazards, including neurotoxicity and cardiotoxicity, upon acute or chronic exposure. mdpi.comwikipedia.org While aromatic disulfides are structurally different, a precautionary approach is warranted.

Exposure Assessment: The primary routes of exposure in a laboratory setting are inhalation and dermal contact. mdpi.com Volatile compounds pose a significant inhalation risk, while skin contact can lead to dermal absorption. mdpi.com Occupational exposure limits (OELs), such as the Threshold Limit Value (TLV), are established for many chemicals to protect workers' health. mdpi.comnih.gov

Control Measures: A hierarchy of controls should be implemented to mitigate risk. This includes:

Substitution: Replacing a hazardous chemical with a less hazardous one, such as using greener solvents in synthesis. researchgate.net

Engineering Controls: Using equipment like chemical fume hoods to improve ventilation and minimize airborne concentrations. researchgate.net

Administrative Controls: Establishing standard operating procedures and providing adequate training to personnel.

Personal Protective Equipment (PPE): This is the last line of defense and includes appropriate gloves, eye protection, and lab coats. The choice of glove material is crucial; for example, polyvinyl alcohol gloves may be recommended over nitrile for certain chemicals like carbon disulfide. researchgate.net

Monitoring: In some cases, air monitoring or biological monitoring can be used to assess the effectiveness of control measures and quantify worker exposure. mdpi.comresearchgate.net Biological monitoring can involve measuring the chemical or its metabolites in samples like urine. researchgate.net

By systematically applying these principles, the risks associated with handling aromatic disulfide compounds like 6,6'-Disulfanediylbis(3-methylaniline) in a research setting can be effectively managed.

Q & A

Q. What are the recommended synthetic routes for 6,6'-disulfanediylbis(3-methylaniline), and how do reaction conditions influence yield and purity?

The compound can be synthesized via oxidative coupling of 3-methylthioaniline derivatives. A method involving NaI-catalyzed oxidation with H₂O₂ in EtOAc at 0°C produces the disulfide bond with >99% yield . Key parameters include stoichiometric control of H₂O₂ (1.0 equiv) and the use of Na₂S₂O₃ to quench excess oxidant. For purification, extraction with EtOAc and drying over Na₂SO₄ are critical to avoid hydrolysis byproducts . Alternative routes using TsCl in pyridine require prolonged stirring (3 days) but avoid harsh oxidants .

Q. How can researchers characterize 6,6'-disulfanediylbis(3-methylaniline) using spectroscopic and chromatographic techniques?

Characterization typically involves:

  • ¹H/¹³C NMR : Peaks at δ 7.03 (d, J = 8.2 Hz) and δ 6.71 (d, J = 2.2 Hz) confirm aromatic protons, while δ 4.41 (s) corresponds to NH₂ groups .
  • LRMS (EI) : The molecular ion [M+2H]⁺ at m/z 318.10 matches the theoretical mass (317.97) .
  • HPLC/GC : Use C18 columns with mobile phases like MeCN:H₂O (70:30) for retention time optimization. Cross-validate with standards (e.g., 2,6-dimethylaniline) to confirm retention behavior .

Q. What are the critical storage and handling precautions for this compound in laboratory settings?

Due to its low vapor pressure (<0.01 mmHg at 20°C), store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation . Avoid exposure to moisture, as sulfides are prone to hydrolysis. Use gloveboxes for air-sensitive reactions and monitor for disulfide bond degradation via TLC (hexane eluent) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for 6,6'-disulfanediylbis(3-methylaniline) under varying pH and solvent conditions?

Conflicting reactivity in acidic vs. basic media arises from protonation of NH₂ groups. In pyridine (basic conditions), TsCl reacts efficiently to form sulfonamides, while acidic quenching (4 N HCl) precipitates side products . To reconcile

  • Perform pH-controlled kinetic studies using UV-Vis spectroscopy to track intermediate formation.
  • Compare activation energies via DFT calculations (e.g., using Becke’s exchange-energy functional for accurate electron density modeling) .

Q. What methodologies enable the study of disulfide bond stability in aerobic oxidation reactions involving this compound?

Ball-milling with piezoelectric materials (e.g., BaTiO₃) under O₂ atmosphere activates molecular oxygen for controlled oxidation. Monitor reaction progress via:

  • FTIR : Track S–S bond vibrations (510–525 cm⁻¹) .
  • XRD : Confirm crystalline phase changes during mechanochemical activation .
  • EA (Elemental Analysis) : Validate sulfur content (theoretical S: 27.60%; observed: 27.55%) to assess bond integrity .

Q. How can computational chemistry aid in predicting the regioselectivity of 6,6'-disulfanediylbis(3-methylaniline) in cycloaddition reactions?

Employ density functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) to model transition states. Key steps:

Optimize geometries using a 6-31G(d,p) basis set.

Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic rings.

Compare theoretical vs. experimental NMR shifts (δ 149.4 ppm for C–S bonds) to validate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.